3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one
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Overview
Description
3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenyl-1-propanone is an organic compound characterized by the presence of dichlorophenyl, dimethylamino, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenyl-1-propanone typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichlorothiophenol with 4-(dimethylamino)benzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenyl-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenyl-1-propanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An herbicide known for inhibiting photosynthesis.
3-(3,4-Dichlorophenyl)-1-phenylurea: Another compound with similar structural features but different applications.
Uniqueness
3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenyl-1-propanone is unique due to the presence of both dichlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21Cl2NOS |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)sulfanyl-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H21Cl2NOS/c1-26(2)18-10-8-17(9-11-18)23(15-22(27)16-6-4-3-5-7-16)28-19-12-13-20(24)21(25)14-19/h3-14,23H,15H2,1-2H3 |
InChI Key |
OJQZBDOGEZTBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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